2-(4-METHOXYPHENYL)-7-METHYL-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE
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Overview
Description
2-(4-METHOXYPHENYL)-7-METHYL-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromeno[2,3-d]pyrimidine core with methoxy, methyl, and methylsulfanyl substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-7-METHYL-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 4-methoxybenzaldehyde, 7-methyl-4-methylsulfanylchromen-2-one, and suitable pyrimidine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-7-METHYL-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrimidine core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings or pyrimidine core .
Scientific Research Applications
2-(4-METHOXYPHENYL)-7-METHYL-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-7-METHYL-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromeno[2,3-d]pyrimidines with different substituents, such as:
- 7-(4-METHOXYPHENYL)-6-(4-METHYLSULFANYL)PHENYL-7,12-DIHYDRO-6H-CHROMENO[4,3-D][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
- 7-(4-CHLOROPHENYL)-6-(4-METHYLSULFANYL)PHENYL-7,12-DIHYDRO-6H-CHROMENO[4,3-D][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Uniqueness
The uniqueness of 2-(4-METHOXYPHENYL)-7-METHYL-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE lies in its specific combination of substituents, which confer distinct chemical properties and biological activities. The presence of the methoxy, methyl, and methylsulfanyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-7-methyl-4-methylsulfanyl-5H-chromeno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-12-4-9-17-14(10-12)11-16-19(24-17)21-18(22-20(16)25-3)13-5-7-15(23-2)8-6-13/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCMTWYKJJDAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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